molecular formula C11H16O B8002438 1-(3-Ethylphenyl)propan-2-ol

1-(3-Ethylphenyl)propan-2-ol

Cat. No.: B8002438
M. Wt: 164.24 g/mol
InChI Key: CEQZACOJFRFICU-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a propyl chain, which is further connected to a phenyl ring substituted with an ethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)propan-2-ol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 3-ethylbenzyl chloride with magnesium in the presence of dry ether to form a Grignard reagent. This reagent is then reacted with acetone to yield this compound.

    Reduction of Ketones: Another method involves the reduction of 1-(3-ethylphenyl)propan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(3-ethylphenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 1-(3-ethylphenyl)propan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran (THF).

Major Products:

    Oxidation: 1-(3-Ethylphenyl)propan-2-one.

    Reduction: 1-(3-Ethylphenyl)propan-2-amine.

    Substitution: 1-(3-Ethylphenyl)propan-2-chloride or 1-(3-Ethylphenyl)propan-2-bromide.

Scientific Research Applications

1-(3-Ethylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.

    Pathways: The compound can participate in metabolic pathways involving alcohol dehydrogenases and other enzymes, leading to its conversion into other biologically active compounds.

Comparison with Similar Compounds

1-(3-Ethylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-(4-Ethylphenyl)propan-2-ol: Similar structure but with the ethyl group at the para position.

    1-(3-Methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Ethylphenyl)ethanol: Similar structure but with a shorter carbon chain.

Properties

IUPAC Name

1-(3-ethylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8-9,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQZACOJFRFICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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